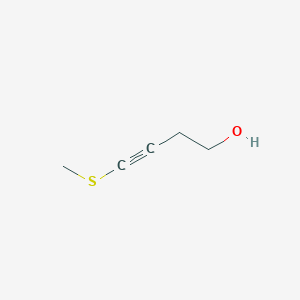

1-(Methylthio)but-1-yn-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8OS |

|---|---|

Molecular Weight |

116.18 g/mol |

IUPAC Name |

4-methylsulfanylbut-3-yn-1-ol |

InChI |

InChI=1S/C5H8OS/c1-7-5-3-2-4-6/h6H,2,4H2,1H3 |

InChI Key |

YYYVYWHVUASADJ-UHFFFAOYSA-N |

Canonical SMILES |

CSC#CCCO |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 1 Methylthio but 1 Yn 4 Ol

Convergent Synthetic Approaches to the Core Framework

One potential retrosynthetic disconnection is at the C(sp)-S bond. This suggests a synthetic route starting from a protected 4-hydroxy-1-butyne and a methylthio source. For instance, the lithium salt of 4-hydroxy-1-butyne, generated by treatment with a strong base like n-butyllithium, can react with a methylsulfenyl halide (e.g., methylsulfenyl chloride) to form the desired product. Another convergent approach involves the reaction of a metalated methylthioacetylene (B158523) with a suitable epoxide, such as ethylene (B1197577) oxide, followed by a ring-opening reaction to furnish the but-1-yn-4-ol backbone. nih.govepfl.chdntb.gov.ua

Furthermore, Sonogashira cross-coupling reactions represent a powerful tool for creating the C(sp)-C(sp2) bond, which can be adapted for C(sp)-S bond formation. researchgate.net A desilylative Sonogashira process using 1-methylthio-2-(trimethylsilyl)ethyne and an appropriate coupling partner could be envisioned. researchgate.net

Divergent Synthetic Routes for Functional Group Introduction

Divergent synthesis provides access to a variety of structurally related compounds from a common intermediate. rsc.orgrsc.orgnih.gov For the synthesis of 1-(Methylthio)but-1-yn-4-ol, a divergent approach could start from a common precursor, such as 2-trifluoromethyl-1,3-conjugated enynes, and introduce the methylthio and hydroxyl groups in a stepwise manner. rsc.org

The introduction of the methylthio group is a critical step. researchgate.net This can be achieved through various methods, including the reaction of an activated alkyne with a sulfur nucleophile. rsc.org For example, a precursor containing a suitable leaving group at the 1-position of the butyne framework can undergo nucleophilic substitution with sodium thiomethoxide. Alternatively, the reaction of a terminal alkyne with a methylthiolating agent can be employed. acs.org The hydroxyl group can be introduced by employing a starting material that already contains this functionality or by a subsequent hydroxylation reaction.

A divergent strategy allows for the synthesis of a library of related compounds by varying the sulfur nucleophile or the electrophile used for hydroxylation, providing a versatile platform for exploring structure-activity relationships. acs.org

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The efficiency of any synthetic route to this compound is highly dependent on the optimization of reaction conditions. Key parameters that influence selectivity and yield include the choice of catalyst, ligands, solvent, and temperature.

In coupling reactions, such as those inspired by the Sonogashira reaction for C-S bond formation, the choice of catalyst and ligand is paramount. researchgate.net Palladium and copper catalysts are commonly employed in such transformations. researchgate.netbohrium.com The ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and influencing the stereochemical outcome of the reaction. rsc.orgresearchgate.netacs.org

For the synthesis of thioalkynes, various phosphine-based ligands, such as Xantphos, have been shown to be effective in promoting the desired coupling. acs.org The steric and electronic properties of the ligand can be fine-tuned to optimize the reaction. For instance, bulky, electron-rich ligands can enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle. bohrium.comresearchgate.net Catalyst screening studies are essential to identify the optimal catalyst-ligand combination for the specific transformation. bohrium.com

Table 1: Catalyst and Ligand Effects in a Model Thioalkyne Synthesis

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₂Cl₂ (1) | - | K₂CO₃ | MeOH-Et₃N-THF | rt | 65 |

| CuI (10) | - | K₂CO₃ | MeOH-Et₃N-THF | rt | 45 |

| Pd(PPh₃)₂Cl₂ (1) / CuI (10) | - | K₂CO₃ | MeOH-Et₃N-THF | rt | 85 |

| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 80 | 92 |

| NiCl₂(dppe) (5) | - | NaH | DMF | 60 | 78 |

This table presents hypothetical data for illustrative purposes based on common findings in related literature.

The choice of solvent can significantly impact the rate, yield, and selectivity of alkyne formation reactions. researchgate.netnih.govresearchgate.netlucp.net Solvent polarity, coordinating ability, and boiling point are all important factors to consider. mdpi.com For instance, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often used to dissolve the reactants and facilitate the reaction. lucp.net However, in some cases, non-polar solvents may be preferred to minimize side reactions. researchgate.net The use of protic solvents like ethanol (B145695) can sometimes influence the regioselectivity of a reaction. nih.gov

Temperature control is also critical. acs.org Many alkyne formation reactions are exothermic and require careful temperature management to prevent side reactions and decomposition of the product. Low temperatures are often employed to enhance selectivity. Conversely, some reactions may require heating to overcome the activation energy barrier. rsc.org Optimization studies are necessary to determine the ideal temperature profile for each specific reaction.

Table 2: Solvent and Temperature Effects on a Model Alkyne Formation Reaction

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Diethyl Ether | 0 | 4 | 75 |

| Tetrahydrofuran (THF) | 0 | 4 | 85 |

| Dichloromethane (DCM) | 0 | 4 | 60 |

| Tetrahydrofuran (THF) | 25 (rt) | 2 | 90 |

| Tetrahydrofuran (THF) | -78 | 8 | 80 |

This table presents hypothetical data for illustrative purposes based on common findings in related literature.

Development of Novel Precursors and Starting Materials

Innovation in the synthesis of this compound can be driven by the development of novel precursors and starting materials. acs.orgnih.govdiva-portal.org This can involve designing building blocks that are more readily available, less hazardous, or that allow for more efficient bond formations. acs.orgnih.gov

For example, the use of hypervalent iodine reagents has emerged as a mild and efficient method for the alkynylation of thiols. nih.gov The development of stable, easy-to-handle methylthiolating agents is another area of active research. rsc.org The synthesis of 2-(methylthio)-1,3-dithioles from 1,3-dithiole-2-thiones provides important building blocks for tetrathiafulvalene (B1198394) chemistry and showcases methods for introducing the methylthio group. acs.orgnih.gov The use of xanthates as thiol-free reagents offers a greener alternative for the synthesis of thioethers. mdpi.comresearchgate.net

Furthermore, the development of selenium-containing carbinols as precursors for selanyl-triazoles demonstrates the potential for creating novel building blocks with diverse functionalities. mdpi.com The synthesis of thioether-functionalized trifluoromethyl-alkynes, 1,3-dienes, and allenes from 2-trifluoromethyl-1,3-conjugated enynes highlights the development of versatile starting materials for divergent synthesis. rsc.org

Green Chemistry Principles in Synthesis Protocol Design

The application of green chemistry principles is becoming increasingly important in modern organic synthesis. organic-chemistry.orgrsc.orgacs.orgchim.it For the synthesis of this compound, this involves designing protocols that are more environmentally friendly and sustainable. sioc-journal.cnrsc.orgsioc-journal.cn

Key green chemistry considerations include:

Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product. acs.org

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). organic-chemistry.orgrsc.orgrsc.orgsioc-journal.cn

Catalysis: Employing catalytic methods to reduce the amount of waste generated. rsc.orgresearchgate.net This includes the use of recyclable catalysts. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. rsc.org

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources.

For example, the synthesis of thioethers can be achieved using water as a solvent, which is a significant improvement over traditional methods that use volatile organic solvents. sioc-journal.cn The development of metal-free reaction conditions also contributes to a greener synthetic approach. acs.orgchim.itrsc.orgacs.org The use of xanthates as odorless and stable thiol surrogates represents a greener alternative for the synthesis of thioethers. mdpi.comresearchgate.net

Elucidation of Chemical Reactivity and Transformation Pathways of 1 Methylthio but 1 Yn 4 Ol

Reactions at the Alkyne Moiety

The primary site of reactivity for 1-(Methylthio)but-1-yn-4-ol is the carbon-carbon triple bond. This functionality serves as a linchpin for various bond-forming strategies, including transition metal-catalyzed processes, nucleophilic additions, and reactions with electrophiles. The sulfur substituent significantly modulates the alkyne's electronic properties, influencing the regioselectivity and stereoselectivity of these transformations. chemrxiv.org

Transition metal catalysis offers a powerful toolkit for the selective functionalization of alkynes, enabling the construction of complex molecular architectures under mild conditions. mdpi.comnih.gov For this compound, the alkyne can participate in a range of catalyzed reactions, including hydrofunctionalizations, cycloadditions, and cross-couplings. The thioether group can also act as a directing group in certain catalytic systems, guiding the metal to a specific reaction site. nih.gov

Hydrofunctionalization reactions involve the addition of an H-X bond across the alkyne. These atom-economical reactions are fundamental in organic synthesis for introducing new functional groups.

Hydroalkoxylation: The intramolecular hydroalkoxylation of γ-hydroxy alkynes, such as the but-3-yn-1-ol core of the title compound, is a well-established method for synthesizing five-membered oxygen heterocycles like dihydrofurans. ipb.pt While specific studies on this compound are not prevalent, analogous systems like alk-4-yn-1-ols undergo 6-endo-dig hydroalkoxylation to form tetrahydropyran (B127337) derivatives. ipb.pt Catalysts for such transformations range from strong acids to transition metals like gold, platinum, and ruthenium. The presence of the methylthio group may influence the electronic demand at the alkyne and thus the choice of catalyst.

Hydrosilylation: The addition of a silicon-hydrogen bond across the alkyne is a key method for producing vinylsilanes, which are versatile synthetic intermediates. Rhodium(II) complexes, for instance, are known to catalyze the hydrosilylation of terminal alkynes. researchgate.net Thioalkynes, being electron-rich, exhibit specific reactivity in transformations like hydrosilylation. chemrxiv.org The reaction typically proceeds with high regio- and stereoselectivity, governed by the catalyst and the nature of the silane (B1218182) used.

| Reaction Type | Catalyst System (General) | Product Type | Ref. |

| Hydroalkoxylation | TMSOTf, Et3SiH | Tetrahydropyran derivative | ipb.pt |

| Hydrosilylation | Rhodium(II) complexes | Vinylsilane | researchgate.net |

Cycloaddition reactions are powerful methods for constructing cyclic systems in a single step. The alkyne in this compound can act as a two-electron component in various cycloaddition manifolds.

[2+2+2] Cycloaddition: This reaction involves the formal cycloaddition of three alkyne units (or two alkynes and an alkene) to form a benzene (B151609) ring or a cyclohexadiene, respectively. uwindsor.ca Transition metals like cobalt, rhodium, nickel, and ruthenium are commonly used to catalyze these transformations. uwindsor.caresearchgate.net Thioalkynes are competent partners in these reactions. For instance, ruthenium-catalyzed [2+2+2] cycloadditions of 1,6-diynes with alkynylthiocyanates have been developed for synthesizing substituted thiopyridines. researchgate.net The reaction of this compound with two other alkyne partners would lead to highly substituted aromatic compounds bearing both hydroxyl and methylthio functionalities.

[2+1] Cycloaddition: This type of reaction typically involves the addition of a carbene or carbene equivalent across the alkyne to form a cyclopropene (B1174273) derivative. While less common for simple alkynes, specialized systems can undergo this transformation. beilstein-journals.org For example, chiral titanium catalysts have been used to form cyclobutanes from thioalkynes in certain cycloaddition reactions. nih.gov

Azide-Alkyne Cycloadditions: A particularly relevant reaction for thioalkynes is the iridium or ruthenium-catalyzed azide-alkyne cycloaddition (IrAAC or RuAAC). dntb.gov.uanih.govresearchgate.net Unlike the more common copper-catalyzed reaction (CuAAC) which is generally restricted to terminal alkynes, these catalyzed reactions work efficiently with internal alkynes like thioalkynes. nih.gov This provides a regioselective route to fully substituted 1,2,3-triazoles, which are important structural motifs in medicinal chemistry. The reaction of this compound with an organic azide (B81097) in the presence of an iridium catalyst would yield a highly functionalized triazole. dntb.gov.uarsc.org

| Cycloaddition Type | Catalyst/Reagent | Reactant Partner | Product | Ref. |

| [2+2+2] Cycloaddition | Co₂(CO)₈, Ru(II) complexes | Alkynes/Diynes | Substituted benzenes/pyridines | uwindsor.caresearchgate.net |

| Azide-Alkyne Cycloaddition | Iridium(I) or Ruthenium(II) complexes | Organic Azides | Fully substituted 1,2,3-triazoles | dntb.gov.uanih.gov |

Although this compound is an internal alkyne due to the methylthio group, it possesses a terminal hydrogen on the other acetylenic carbon, making it a substrate for terminal alkyne cross-coupling reactions.

Sonogashira Reaction: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. walisongo.ac.idorganic-chemistry.orgresearchgate.net This reaction is one of the most reliable methods for forming C(sp²)-C(sp) bonds. nih.govmdpi.com The reaction of this compound with various aryl iodides or bromides would proceed under standard Sonogashira conditions (e.g., Pd(PPh₃)₂Cl₂, CuI, and an amine base like triethylamine) to afford a diverse range of aryl-substituted alkyne products. walisongo.ac.idmdpi.com This provides a direct route to compounds combining the butynol (B8639501) scaffold with various aromatic systems.

Heck Reaction: The classical Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. organic-chemistry.org While the direct Heck reaction with an alkyne is less common, related processes exist. For example, rhodium-catalyzed reactions of 1-(methylthio)naphthalene with alkynes can occur via a C-H activation pathway, leading to alkenylated products. nih.gov Such transformations showcase the potential for C-C bond formation at the alkyne terminus through mechanisms related to cross-coupling chemistry.

| Cross-Coupling Reaction | Catalyst System | Coupling Partner | General Product | Ref. |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | Aryl/Vinyl Halides | Aryl/Vinyl-substituted alkyne | walisongo.ac.idresearchgate.net |

| Heck-type Reaction | Rhodium complexes | Alkenes/Aryl Halides | Alkenylated products | mdpi.comnih.gov |

The alkyne in this compound can undergo nucleophilic attack. The regioselectivity of this addition is influenced by the electronic effects of the methylthio group and the substitution pattern. Thioalkynes are considered electron-rich, yet they can still react with nucleophiles, particularly in the presence of a catalyst or activating agent. chemrxiv.org

A prime example is the thiol-thioalkyne reaction, where a thiol adds across the triple bond. chemrxiv.org This reaction can be facilitated by an organic base and proceeds with high regio- and stereospecificity to produce unsymmetrical 1,2-diorganothioalkene adducts. chemrxiv.org The addition of various thiols to this compound would yield vinyl dithioether derivatives, which are valuable building blocks in organic synthesis.

As electron-rich systems, thioalkynes are expected to react with various electrophiles. chemrxiv.org The methylthio group donates electron density into the alkyne, making it more susceptible to electrophilic attack than a standard alkyl-substituted alkyne. Reactions such as halogenation (addition of Br₂ or I₂) or hydrohalogenation (addition of H-X) would be expected to proceed readily. The regioselectivity of addition would likely be directed by the sulfur atom, which can stabilize an adjacent positive charge in a potential episulfonium ion intermediate, guiding the incoming nucleophile to the other carbon of the original triple bond.

Transition Metal-Catalyzed Alkyne Functionalizations

Transformations Involving the Methylthio Group

The sulfur-containing methylthio group is an active site for various chemical transformations, including oxidation, participation in cyclization reactions, and metal-mediated modifications.

Oxidation Chemistry of the Thioether Linkage

The thioether linkage in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone, which are valuable intermediates in their own right. The oxidation state of the sulfur atom can be controlled by the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents can selectively oxidize the thioether without affecting the alcohol or alkyne functionalities. For instance, treatment with one equivalent of an oxidant like hydrogen peroxide (H₂O₂) in the presence of a Lewis acid catalyst such as scandium triflate (Sc(OTf)₃) can yield the corresponding sulfoxide, 1-(methylsulfinyl)but-1-yn-4-ol. organic-chemistry.orgresearchgate.net Further oxidation to the sulfone, 1-(methylsulfonyl)but-1-yn-4-ol, can be achieved by using an excess of the oxidizing agent or a stronger oxidant like a peroxyacid, for example, meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The controlled oxidation is crucial as sulfoxides and sulfones have distinct chemical properties and are often used in subsequent synthetic steps, such as elimination reactions or as activating groups.

It is noteworthy that under certain palladium-catalyzed conditions designed for other transformations, the methylthio group can be oxidized to a methanesulfonyl group as part of a multi-step sequence. acs.org

| Desired Product | Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Sulfoxide | Hydrogen Peroxide (H₂O₂) / Sc(OTf)₃ | Room temperature | organic-chemistry.orgresearchgate.net |

| Sulfone | meta-Chloroperoxybenzoic acid (m-CPBA) | Controlled temperature | libretexts.org |

Participation of Sulfur in Cyclization Reactions

The sulfur atom of the methylthio group can act as an internal nucleophile, participating in cyclization reactions with the alkyne moiety to form various heterocyclic compounds. These transformations are often promoted by electrophiles or transition metal catalysts.

For instance, in the presence of an electrophile such as iodine (I₂), this compound can undergo an electrophile-induced cyclization. biointerfaceresearch.com The reaction likely proceeds through the formation of an iodonium (B1229267) intermediate across the alkyne, which is then attacked by the sulfur atom in an endo or exo fashion, depending on the specific substrate and reaction conditions, to yield sulfur-containing heterocycles. biointerfaceresearch.com

Palladium catalysts, such as a combination of palladium iodide (PdI₂) and potassium iodide (KI), have been shown to be effective in promoting the cyclization of related o-(1-alkynyl)thioanisoles. wikipedia.org In these reactions, the methylthio group acts as a nucleophile, attacking the palladium-coordinated alkyne. This is often followed by demethylation facilitated by the iodide ion. acs.org Such a strategy, when applied to substrates like this compound, could lead to the formation of thiophene (B33073) derivatives. mdpi.com For example, a related reaction of 5-(methylthio)pent-1-yn-3-ols with carbon monoxide under oxidative conditions using a PdI₂/KI catalyst system results in a cascade process involving S-cyclization to form S,O-bicyclic heterocycles. researchgate.net

| Reaction Type | Catalyst/Promoter | Potential Product | Reference |

|---|---|---|---|

| Electrophilic Cyclization | Iodine (I₂) | Iodinated Thiophene Derivatives | biointerfaceresearch.com |

| Palladium-Catalyzed Cyclization | PdI₂ / KI | Thiophene Derivatives | wikipedia.orgacs.org |

| Palladium-Catalyzed Carbonylative Double Cyclization | PdI₂ / KI, CO, O₂ | S,O-Bicyclic Heterocycles | researchgate.net |

Metal-Mediated Transformations of the Thioether Functionality

The methylthio group can be transformed or removed through various metal-mediated reactions. Nickel catalysts are particularly effective for the reductive cleavage of carbon-sulfur bonds. For instance, a ligandless nickel-catalyzed reaction can achieve the reductive cleavage of C(sp²)-SMe and C(sp³)-SMe bonds, offering a method for desulfurization. organic-chemistry.org This would convert this compound into but-1-yn-4-ol.

Furthermore, nickel-catalyzed cross-coupling reactions can replace the methylthio group with other functionalities. For example, nickel-catalyzed coupling of N-aryl thiosuccinimides with aryl aluminum reagents results in the formation of diaryl sulfides, showcasing a C-S bond cleavage and C-C bond formation. beilstein-journals.org Similar strategies could potentially be applied to this compound to introduce new substituents at the C1 position. Nickel catalysts have also been employed for the C-S reductive cross-coupling of alkyl halides with arylthiosilanes to form alkyl aryl thioethers. nih.gov While not a direct transformation of the substrate itself, this highlights the utility of nickel in C-S bond formation and cleavage.

Reactions of the Primary Alcohol Group

The primary alcohol in this compound is a versatile handle for synthetic modifications, including derivatization to esters and ethers, and oxidation to carbonyl compounds.

Derivatization for Synthetic Utility (e.g., Esterification, Etherification)

The primary alcohol can be readily converted into esters and ethers to introduce new functional groups or protecting groups. Standard esterification procedures, such as reaction with an acyl chloride or a carboxylic acid under appropriate catalytic conditions (e.g., using a carbodiimide), can be employed.

Etherification can be achieved through various methods. For example, the Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form the alkoxide followed by reaction with an alkyl halide, is a common approach. Additionally, metal-catalyzed etherification reactions have been developed. Iron(III) chloride (FeCl₃) has been shown to be an efficient catalyst for the substitution reaction of propargylic alcohols with other alcohols to form ethers. organic-chemistry.org Similarly, p-toluenesulfonic acid can catalyze the direct nucleophilic substitution of the hydroxyl group in propargylic alcohols with a range of nucleophiles, including other alcohols. organic-chemistry.org

| Derivatization | Reagent/Catalyst | General Method | Reference |

|---|---|---|---|

| Esterification | Acyl chloride or Carboxylic acid/DCC | Standard acylation | General Knowledge |

| Etherification | FeCl₃ | Catalytic substitution with another alcohol | organic-chemistry.org |

| Etherification | p-Toluenesulfonic acid | Acid-catalyzed substitution with another alcohol | beilstein-journals.orgorganic-chemistry.org |

Oxidative Transformations to Carbonyl Compounds

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 4-(methylthio)but-3-ynal, or further to the carboxylic acid, 4-(methylthio)but-3-ynoic acid. The choice of oxidant and reaction conditions determines the final product.

For the selective oxidation to the aldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid and to avoid reaction with the thioether or alkyne moieties. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, is a well-established method for this transformation and is known for its wide functional group tolerance. wikipedia.orgmissouri.eduorganic-chemistry.orgyoutube.com Another mild and effective reagent is the Dess-Martin periodinane (DMP), which can oxidize primary alcohols to aldehydes under neutral conditions. researchgate.net These methods are advantageous as they are unlikely to affect the methylthio group.

To achieve full oxidation to the carboxylic acid, stronger oxidizing agents are necessary. A common method involves heating the alcohol under reflux with an excess of an acidified solution of potassium dichromate(VI) or sodium dichromate(VI). libretexts.orgchemguide.co.uk Under these more forceful conditions, it is possible that the thioether could also be oxidized. Therefore, careful control of the reaction or the use of a protecting group strategy might be necessary if the thioether needs to be preserved in its original state.

| Desired Product | Reagent | Key Features | Reference |

|---|---|---|---|

| Aldehyde | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Mild, low temperature, tolerates thioether | wikipedia.orgorganic-chemistry.org |

| Aldehyde | Dess-Martin Periodinane (DMP) | Mild, neutral conditions | researchgate.net |

| Carboxylic Acid | K₂Cr₂O₇ / H₂SO₄ | Strong oxidation, requires heat | libretexts.orgchemguide.co.uk |

Intramolecular Cyclization Facilitated by the Alcohol Group

The presence of a hydroxyl group at the C-4 position of this compound allows for intramolecular cyclization reactions, leading to the formation of heterocyclic compounds. The nucleophilic oxygen of the alcohol can attack the electrophilically activated alkyne, resulting in the formation of a five-membered ring.

One of the key cyclization reactions is the formation of furan (B31954) derivatives. While direct studies on this compound are limited, analogous reactions with similar alkynols provide significant insight. For instance, gold-catalyzed cycloisomerization of alk-4-yn-1-ones has been shown to produce substituted furans through a 5-exo-dig cyclization pathway. beilstein-journals.orgnih.gov This suggests that under appropriate catalytic conditions, this compound could cyclize to form 3-methylthio-2,5-dihydrofuran. Further oxidation or rearrangement could then lead to the corresponding furan.

The synthesis of substituted furans from 2-(1-alkynyl)-2-alken-1-ones via electrophilic cyclization further supports the feasibility of such transformations. biointerfaceresearch.com In these reactions, a variety of nucleophiles can participate in the cyclization, highlighting the versatility of the alkyne moiety.

Another important cyclization pathway involves the formation of thiophene derivatives. Although this involves the participation of the methylthio group rather than the alcohol, it is a significant transformation pathway for this class of compounds. For example, the iodocyclization of 2-methylthiophenylacetylenes is a well-established method for synthesizing 3-iodobenzothiophenes. unipa.it This reaction proceeds via an initial iodonium ion formation, followed by an intramolecular anti-attack of the sulfur atom. A similar mechanism can be envisioned for this compound, which could lead to the formation of a dihydrothiophene intermediate that subsequently aromatizes.

The table below summarizes representative conditions for the cyclization of analogous alkynol and thioalkyne precursors.

| Precursor | Catalyst/Reagent | Product | Yield (%) | Reference |

| Alk-4-yn-1-one (C-3 monosubstituted) | Gold catalyst | Substituted furan | - | beilstein-journals.orgnih.gov |

| 2-(1-Alkynyl)-2-alken-1-one | I2 / Nucleophile | Substituted furan | Good to Excellent | biointerfaceresearch.com |

| 2-Methylthiophenylacetylene | I2, KI | 3-Iodobenzothiophene | 68 | unipa.it |

| 1-Mercapto-3-yn-2-ols | PdI2/KI | Substituted thiophenes | Good to High | mdpi.com |

Cascade and Tandem Reactions Involving Multiple Functional Groups

The multiple functional groups in this compound make it an ideal substrate for cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation. These reactions are highly efficient and atom-economical.

A potential cascade reaction for this compound could involve an initial cyclization of the alcohol onto the alkyne, followed by a subsequent reaction of the methylthio group or the newly formed heterocyclic ring. For example, a gold-catalyzed cyclization could form a dihydrofuran intermediate, which could then undergo further functionalization. Gold(I) catalysis is known to facilitate such cascade reactions, including double cyclization processes in related systems. uniovi.es

Tandem reactions involving both the sulfur and oxygen functionalities are also conceivable. Copper-catalyzed alkynylation-cyclization of 4-oxahepta-1,6-diynes demonstrates the potential for complex transformations involving both oxygen and sulfur heteroatoms in the same molecule. nih.gov While not a direct analogue, this highlights the possibility of orchestrating reactions that involve both the alcohol and methylthio groups of this compound.

Furthermore, tandem reactions can lead to the formation of polycyclic structures. For instance, a domino process involving the reduction of a double bond followed by a Paal-Knorr furan synthesis has been reported for a related 2-(methylthio)-1,4-diaryl-2-butene-1,4-dione system, which ultimately yields a 3-methylthio-2,5-diaryl furan. nih.gov This suggests that after an initial transformation of the but-1-yn-4-ol moiety, subsequent cyclization and functionalization can be achieved in a tandem fashion.

The following table presents examples of cascade and tandem reactions with related compounds.

| Substrate | Catalyst/Reagents | Product Type | Key Transformation | Reference |

| o-(Alkynyl)styrenes with thio-aryl group | Gold(I) catalyst | Indeno[1,2-b]thiochromene derivatives | Double cyclization cascade | uniovi.es |

| 4-Oxahepta-1,6-diynes | Copper(I) catalyst, terminal alkynes | Substituted tetrahydrofurans | Alkynylation-cyclization | nih.gov |

| 2-(Methylthio)-1,4-diaryl-2-butene-1,4-dione | Reductant, then acid catalyst | 3-Methylthio-2,5-diaryl furan | Reduction/Paal-Knorr synthesis | nih.gov |

Stereochemical Considerations in Functional Group Interconversions

The stereochemistry of reactions involving this compound is a critical aspect, particularly in the formation of new stereocenters during cyclization and other transformations. While specific stereochemical studies on this exact compound are not widely reported, general principles from analogous systems can be applied.

In intramolecular cyclization reactions, the stereochemistry of the product is often controlled by the geometry of the transition state. For example, in the iodocyclization of alkynes, an anti-addition of the nucleophile and the electrophile is typically observed. unipa.it This would lead to a specific stereoisomer of the cyclized product. Gold-catalyzed cyclizations can also exhibit high stereoselectivity, which is often dependent on the nature of the ligand attached to the gold center. uniovi.es

The stereoselective synthesis of sulfur-containing heterocycles is an active area of research. For instance, copper-catalyzed cyclization of 1-aryl-3-sulfanyl-4-oxahepta-1,6-diynes has been shown to proceed with complete regio- and stereoselectivity. nih.gov This level of control is highly desirable in synthetic chemistry.

Furthermore, reactions involving sulfur ylides, which could potentially be generated from the methylthio group, are known to proceed with high stereoselectivity in many cases. mdpi.com While this is a more speculative pathway for this compound, it points to the potential for stereocontrolled transformations involving the sulfur atom.

The table below provides examples of stereoselective reactions in related systems.

| Reaction Type | Substrate Type | Catalyst/Reagent | Stereochemical Outcome | Reference |

| Iodocyclization | 2-Methylthiophenylacetylenes | I2, KI | anti-Attack of sulfur | unipa.it |

| Double Cyclization | o-(Alkynyl)styrenes with thio-aryl group | Chiral Gold(I) catalyst | Enantioselective formation of polycycles | uniovi.es |

| Alkynylation-Cyclization | 1-Aryl-3-sulfanyl-4-oxahepta-1,6-diynes | Copper(I) catalyst | Complete regio- and stereoselectivity | nih.gov |

Mechanistic Investigations into Key Reactions of 1 Methylthio but 1 Yn 4 Ol

Probing Reaction Intermediates through Spectroscopic Techniques

The identification and characterization of transient intermediates are fundamental to substantiating any proposed reaction mechanism. In the context of 1-(Methylthio)but-1-yn-4-ol, a suite of spectroscopic tools is indispensable for capturing these fleeting species.

Mass spectrometry, particularly electrospray ionization (ESI-MS), has proven to be a powerful technique for the detection of charged intermediates in solution, especially in metal-catalyzed reactions. acs.orgrsc.org For instance, in a hypothetical palladium-catalyzed cross-coupling reaction involving this compound, ESI-MS could potentially identify key intermediates such as a cationic palladium-alkyne π-complex or a subsequent oxidative addition product. The ability to couple mass spectrometry with fragmentation techniques (MS/MS) can further provide structural information about these transient species. acs.org

In situ spectroscopic methods like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy allow for real-time monitoring of reactions. rsc.org For example, the disappearance of the characteristic alkyne C≡C stretching frequency in the IR spectrum, coupled with the emergence of new signals, can signify the formation of an intermediate. While the inherent reactivity of many intermediates makes them challenging to observe directly by NMR, techniques such as stopped-flow NMR or the use of low temperatures can sometimes enable their characterization.

Table 1: Illustrative Spectroscopic Data for a Postulated Allenic Intermediate

| Spectroscopic Technique | Hypothetical Signal | Interpretation |

| ESI-MS | m/z [M+H]⁺ | Protonated allenic species |

| FT-IR (cm⁻¹) | ~1950 | Characteristic C=C=C stretch |

| ¹H NMR (δ, ppm) | 5.6 (dd) | Vinylic proton of the allene |

| ¹³C NMR (δ, ppm) | ~210 | Central carbon of the allene |

Kinetic Studies of Rate-Determining Steps

Kinetic analysis provides quantitative insights into reaction rates and helps to identify the rate-determining step of a multi-step reaction. acs.orgresearchgate.net By systematically varying the concentrations of reactants, catalysts, and other additives while monitoring the reaction progress, a rate law can be established.

For a reaction involving this compound, such as a metal-catalyzed cyclization, kinetic studies can elucidate the roles of the different components. For example, a first-order dependence on the concentration of both the alkyne and the metal catalyst might suggest that the initial coordination of the alkyne to the metal center is a key part of the rate-determining step. Conversely, a zero-order dependence on a co-reagent would indicate that it is involved in a fast step after the rate-determining step.

Table 2: Hypothetical Kinetic Data for a Metal-Catalyzed Isomerization

| Experiment | [this compound] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 1.0 | 2.5 x 10⁻⁵ |

| 2 | 0.2 | 1.0 | 5.0 x 10⁻⁵ |

| 3 | 0.1 | 2.0 | 5.0 x 10⁻⁵ |

This hypothetical data suggests a reaction that is first-order with respect to both the substrate and the catalyst.

Isotopic Labeling Experiments for Pathway Tracing

Isotopic labeling is a definitive method for tracing the movement of atoms during a chemical transformation, thereby providing strong evidence for or against a proposed mechanism. britannica.comusgs.govacs.org For this compound, isotopes of hydrogen (D), carbon (¹³C), and sulfur (³⁴S) can be strategically incorporated.

For instance, in a proposed rearrangement where the hydroxyl proton migrates, synthesizing the starting material with a deuterium-labeled hydroxyl group (1-(Methylthio)but-1-yn-4-OD) and analyzing the deuterium's position in the product via NMR or mass spectrometry would confirm or refute this hypothesis. Similarly, ¹³C labeling of the carbon backbone can track skeletal rearrangements.

Table 3: Illustrative Isotopic Labeling Experiments and Expected Outcomes

| Labeled Substrate | Proposed Mechanistic Step | Expected Observation in Product |

| 1-(Methylthio)but-1-yn-4-OD | Intramolecular 1,5-hydride shift | Deuterium incorporation at the terminal alkyne position |

| 1-(¹³CH₃S)but-1-yn-4-ol | S-demethylation/re-methylation | Absence of ¹³C label in the product |

Understanding Catalytic Cycles in Metal-Mediated Transformations

Many of the synthetically useful reactions of alkynes are mediated by transition metal catalysts. chinesechemsoc.orgnih.gov A complete mechanistic picture requires an understanding of the entire catalytic cycle, which typically consists of a series of elementary steps such as oxidative addition, reductive elimination, migratory insertion, and transmetalation.

In a hypothetical rhodium-catalyzed hydrofunctionalization of this compound, the catalytic cycle might be initiated by the coordination of the alkyne to a rhodium(I) complex. This could be followed by oxidative addition of a reagent H-X to form a rhodium(III) intermediate. Subsequent migratory insertion of the alkyne into the Rh-H or Rh-X bond would lead to a vinyl-rhodium species, from which the product is released via reductive elimination, regenerating the active rhodium(I) catalyst. Each proposed intermediate in such a cycle represents a target for spectroscopic observation and computational modeling.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly density functional theory (DFT), has emerged as a powerful tool for elucidating complex reaction mechanisms at the molecular level. researchgate.netmdpi.comnih.govresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be constructed.

For the reactions of this compound, DFT calculations can be employed to:

Compare the activation barriers of competing reaction pathways to predict the major product.

Determine the geometries of transition states, revealing the precise nature of bond-forming and bond-breaking processes.

Simulate spectroscopic data (e.g., IR frequencies, NMR chemical shifts) for proposed intermediates, aiding in their experimental identification.

Table 4: Hypothetical DFT Results for a Competitive Reaction Pathway

| Pathway | Transition State | Activation Energy (kcal/mol) | Predicted Product |

| A (Cyclization) | TS-A | 18.5 | Furan (B31954) derivative |

| B (Addition) | TS-B | 25.2 | Substituted alkene |

These computational insights, when combined with experimental data, provide a comprehensive understanding of the factors controlling the reactivity and selectivity of this compound.

Strategic Applications of 1 Methylthio but 1 Yn 4 Ol in Organic Synthesis

Precursor for Heterocyclic Compound Synthesis

The inherent reactivity of the hydroxyl and alkynyl moieties in 1-(methylthio)but-1-yn-4-ol provides a powerful platform for the synthesis of a variety of heterocyclic compounds. The strategic placement of these functional groups allows for intramolecular cyclization reactions, as well as participation in intermolecular multicomponent reactions, to furnish sulfur, oxygen, and nitrogen-containing ring systems.

Synthesis of Sulfur-Containing Heterocycles

The presence of the methylthio group on the alkyne provides a handle for directing the formation of sulfur-containing heterocycles. While direct cyclization of this compound is not extensively documented, analogous reactions with functionalized alkynols provide a clear blueprint for its potential applications.

One general and powerful strategy for the synthesis of substituted thiophenes involves the metal-free dehydration and sulfur cyclization of alkynols using elemental sulfur (S₈). digitellinc.com This approach, which proceeds through the generation of a trisulfur (B1217805) radical anion, is tolerant of a wide range of substituents on the alkynol. digitellinc.com By applying this methodology to this compound, it is conceivable to synthesize 2-substituted-4-(methylthio)thiophenes, where the hydroxyl group would participate in the initial dehydration and cyclization cascade.

Another relevant approach is the electrophilic sulfur-mediated cyclization of o-alkynyl thioanisoles, which yields benzo[b]thiophenes. nih.gov Although this is an intermolecular reaction followed by cyclization onto an aromatic ring, it highlights the reactivity of the sulfur atom in mediating ring formation with alkynes. A variation of this could potentially be developed for the intramolecular cyclization of derivatives of this compound.

The following table summarizes potential strategies for the synthesis of sulfur-containing heterocycles using this compound as a precursor, based on analogous reactions.

| Heterocycle | Synthetic Strategy | Reagents | Potential Product from this compound |

| Thiophene (B33073) | Metal-free dehydration and sulfur cyclization | Elemental Sulfur (S₈) | 2-Substituted-4-(methylthio)thiophene |

| Thiolactone | Intramolecular thiol-yne cyclization of a protected thiol derivative | Radical initiator | Dihydro-4-(methylthio)thiophen-2(3H)-one |

Construction of Oxygen-Containing Ring Systems

The hydroxyl group of this compound is a key functional handle for the synthesis of oxygen-containing heterocycles such as furans and pyrans. Intramolecular cyclization reactions, often promoted by acid or metal catalysts, are common strategies.

A general method for the synthesis of highly substituted oxygen heterocycles involves the electrophilic cyclization of acetylenic aldehydes and ketones. digitellinc.comresearchgate.net By oxidizing the primary alcohol of this compound to the corresponding aldehyde, subsequent treatment with an electrophile (e.g., I₂, NBS) in the presence of a nucleophile could trigger a cyclization cascade to afford functionalized furans or pyrans.

Furthermore, the Paal-Knorr furan (B31954) synthesis, which traditionally involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, offers another potential route. researchgate.netrsc.org Transformation of this compound into a suitable 1,4-dicarbonyl precursor would enable access to substituted furans bearing a methylthiomethyl side chain. A modular synthesis of furans from propargyl alcohols has also been developed, which could be adapted for this specific substrate. unina.it

The table below outlines potential pathways to oxygen-containing heterocycles starting from this compound.

| Heterocycle | Synthetic Strategy | Key Intermediate | Potential Product from this compound |

| Furan | Electrophilic cyclization | 1-(Methylthio)but-1-yn-4-al | 2-Substituted-4-(methylthiomethyl)furan |

| Furan | Paal-Knorr synthesis | 1,4-Dicarbonyl derivative | 2,5-Disubstituted-3-(methylthiomethyl)furan |

| Pyran | Acid-catalyzed intramolecular cyclization of an alkenyl alcohol derivative | Alkenyl alcohol | Substituted tetrahydropyran (B127337) |

Formation of Nitrogen-Containing Heterocycles via Tandem Processes

Tandem reactions involving the concurrent formation of multiple bonds in a single operation provide an efficient route to complex nitrogen-containing heterocycles. The functional groups of this compound are well-suited for participation in such cascades.

For example, the synthesis of imidazo[1,2-a]pyridines can be achieved through a tandem amination/cycloisomerization of aryl propargylic alcohols with 2-aminopyridines. digitellinc.com By analogy, this compound could potentially react with various amino-heterocycles in the presence of a suitable catalyst to generate novel fused heterocyclic systems.

The Paal-Knorr pyrrole (B145914) synthesis provides another avenue, requiring the conversion of this compound into a 1,4-dicarbonyl compound, which can then be condensed with a primary amine or ammonia (B1221849) to yield substituted pyrroles. unina.it

The following table illustrates potential tandem strategies for the synthesis of nitrogen-containing heterocycles.

| Heterocycle | Synthetic Strategy | Reagents | Potential Product from this compound |

| Pyrrole | Paal-Knorr synthesis | 1,4-Dicarbonyl derivative, Amine/Ammonia | Substituted 2-(methylthiomethyl)pyrrole |

| Imidazo-fused heterocycles | Tandem amination/cycloisomerization | Amino-heterocycle, Catalyst | Fused heterocyclic system with a methylthio substituent |

| Pyridine | Multi-component reaction | Amine, Carbonyl compound | Polysubstituted pyridine |

Building Block for Complex Natural Product Analogs

The structural motifs present in this compound, particularly the functionalized alkyne and the hydroxyl group, are found in various natural products. This makes it an attractive starting material for the synthesis of analogs of these complex molecules, allowing for the exploration of structure-activity relationships.

The versatility of the alkyne group allows for its elaboration into more complex side chains through reactions such as cross-coupling, hydrofunctionalization, and cycloadditions. The hydroxyl group provides a point for attachment to other molecular fragments or for stereochemical control in subsequent transformations. The methylthio group can also be a key feature, as thioethers are present in a number of bioactive natural products.

While specific examples of the direct use of this compound in the total synthesis of natural product analogs are not prevalent in the literature, the application of similar functionalized building blocks is well-established. For instance, alkyne-functionalized oligomers are used as platforms for creating diverse molecular libraries. nih.govacs.org The principles of using small, functionalized building blocks for the modular synthesis of polyene natural product motifs are also highly relevant.

Scaffold for the Development of Novel Organic Materials Precursors

The rigid alkyne unit and the reactive hydroxyl group of this compound make it a promising scaffold for the synthesis of precursors to novel organic materials. The alkyne can be polymerized or incorporated into larger conjugated systems, which are of interest for their electronic and optical properties.

The hydroxyl group can be used to attach the molecule to surfaces or to other monomers to create functional polymers. The presence of the sulfur atom can also influence the material's properties, for example, by enhancing its affinity for certain metals or by participating in redox processes. The development of thioester-based building blocks for the synthesis of semiconducting metal-sulfur frameworks demonstrates the potential of sulfur-containing linkers in materials science. nih.gov

Utility in Medicinal Chemistry Lead Optimization

In the context of medicinal chemistry, this compound serves as a versatile scaffold for the generation of diverse libraries of small molecules for lead optimization. The distinct reactivity of the hydroxyl and alkynyl groups allows for selective functionalization, enabling the systematic modification of different parts of the molecule to improve potency, selectivity, and pharmacokinetic properties.

The hydroxyl group can be readily derivatized to form ethers, esters, and other functionalities. The terminal alkyne is amenable to a wide range of transformations, including the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and hydroamination reactions, providing access to a vast array of substituted products. This modular approach allows for the rapid exploration of chemical space around a core scaffold.

The following table provides examples of synthetic transformations applicable to this compound for scaffold diversification in medicinal chemistry.

| Reaction Type | Functional Group Targeted | Potential Products |

| Etherification | Hydroxyl | Alkyl or aryl ethers |

| Esterification | Hydroxyl | Carboxylate or sulfonate esters |

| Sonogashira Coupling | Alkyne | Aryl or vinyl substituted alkynes |

| "Click" Chemistry (CuAAC) | Alkyne | 1,2,3-Triazoles |

| Hydroamination | Alkyne | Enamines or imines |

Contribution to Diversity-Oriented Synthesis (DOS) Libraries

A detailed account of the contribution of this compound to Diversity-Oriented Synthesis (DOS) libraries cannot be provided at this time due to a lack of specific studies on this compound within the DOS literature. The potential of a molecule to contribute to DOS is typically demonstrated through its use in the synthesis of a library of compounds with diverse skeletons and stereochemistry. Such studies would involve showcasing the molecule as a versatile starting material or a key intermediate in divergent synthetic pathways.

For this compound, this would entail demonstrating how its distinct functional groups can be selectively addressed to generate a variety of molecular architectures. For instance, the alcohol moiety could be a point for appendage diversity, while the thioalkyne could participate in various cyclization or coupling reactions to generate different core scaffolds.

Without published research to this effect, any discussion on its role in DOS would be conjectural. The table below illustrates the type of data that would be expected from such studies, but it is important to note that this is a hypothetical representation.

Hypothetical Data on the Application of this compound in DOS

| Scaffold Type | Reaction Pathway | Diversity Elements |

|---|---|---|

| Thiazole Derivatives | Hantzsch-type condensation | Variation of α-haloketones |

| Pyrrole Derivatives | Paal-Knorr synthesis | Introduction of various amines |

Table of Compounds Mentioned

| Compound Name |

|---|

Advanced Spectroscopic and Analytical Research Methodologies for Structure Elucidation and Reaction Monitoring

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules by mapping the connectivity of atoms through their magnetic nuclei, primarily ¹H and ¹³C. For 1-(Methylthio)but-1-yn-4-ol, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments would be employed for complete structural assignment.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected proton signals for this compound would include a singlet for the methylthio (-SCH₃) group, and multiplets for the methylene protons adjacent to the hydroxyl group (-CH₂OH) and the other methylene group in the butyl chain. The hydroxyl proton (-OH) would likely appear as a broad singlet.

¹³C NMR spectroscopy , often acquired with proton decoupling, would reveal the number of unique carbon atoms in the molecule. Key signals would be expected for the methylthio carbon, the two sp-hybridized carbons of the alkyne, and the two sp³-hybridized carbons of the butyl chain, one of which is bonded to the hydroxyl group.

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for establishing the connectivity between atoms.

COSY (¹H-¹H Correlation Spectroscopy) would be used to identify protons that are coupled to each other, typically on adjacent carbon atoms. This would allow for the unambiguous assignment of the methylene protons in the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the definitive assignment of which protons are attached to which carbons.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| -SC H₃ | Data not available | Data not available | Data not available |

| -C ≡C- | Not applicable | Data not available | Data not available |

| -C≡C - | Not applicable | Data not available | Data not available |

| -C H₂- | Data not available | Data not available | Data not available |

| -C H₂OH | Data not available | Data not available | Data not available |

| -OH | Data not available | Not applicable | Data not available |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass-to-charge ratios to a very high degree of accuracy (typically to within 5 ppm).

For this compound, HRMS analysis would be used to obtain the exact mass of the molecular ion. This experimental mass would then be compared to the calculated exact masses of potential molecular formulas. The molecular formula for this compound is C₅H₈OS. The calculated exact mass for this formula would be compared with the experimentally determined mass to confirm the elemental composition.

| Molecular Formula | Calculated Exact Mass | Experimentally Determined Mass | Mass Difference (ppm) |

| C₅H₈OS | Data not available | Data not available | Data not available |

Infrared (IR) and Raman Spectroscopy in Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. Both techniques probe the vibrational modes of molecules, but they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation by molecules as they vibrate, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, IR and Raman spectroscopy would be used to confirm the presence of its key functional groups:

Hydroxyl (-OH) group: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the O-H stretching vibration.

Alkyne (C≡C) group: A weak to medium absorption band around 2100-2260 cm⁻¹ in the IR spectrum would indicate the C≡C stretching vibration. This band is often stronger and more easily observed in the Raman spectrum due to the change in polarizability during the vibration.

C-S bond: The C-S stretching vibration typically appears in the fingerprint region of the IR spectrum, around 600-800 cm⁻¹.

C-H bonds: C(sp³)-H stretching vibrations would be observed just below 3000 cm⁻¹.

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) | Data not available |

| Alkyne (-C≡C-) | C≡C stretch | 2100-2260 (weak) | 2100-2260 (strong) |

| Methylthio (-S-CH₃) | C-S stretch | 600-800 | Data not available |

| Alkane (-CH₂-) | C-H stretch | 2850-2960 | 2850-2960 |

X-ray Crystallography for Solid-State Structural Characterization of Derivatives

X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional arrangement of atoms within a crystalline solid. While obtaining suitable single crystals of this compound itself might be challenging due to its structure and potential for hydrogen bonding leading to amorphous solids, the synthesis of a crystalline derivative can provide invaluable structural information.

By reacting this compound with a suitable reagent to form a solid, crystalline derivative (e.g., an ester or a urethane), it may be possible to grow single crystals suitable for X-ray diffraction analysis. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule in the solid state. This technique is particularly useful for the unambiguous determination of the absolute configuration if a chiral center is present or introduced.

As no X-ray crystallographic data for derivatives of this compound are currently available in the public domain, a data table cannot be presented.

Chromatographic Techniques (e.g., GC-MS, LC-MS) for Reaction Progress Monitoring and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and are widely used to monitor the progress of chemical reactions and to assess the purity of the final product. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. This compound, being a relatively small molecule, may be amenable to GC-MS analysis, possibly after derivatization of the hydroxyl group to increase its volatility. In GC-MS, the components of a mixture are separated in a gas chromatograph and then detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. This technique would be valuable for monitoring the disappearance of starting materials and the appearance of this compound during its synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique that can be applied to a wider range of compounds, including those that are non-volatile or thermally labile. For this compound, LC-MS would be an excellent method for purity assessment. The compound would be separated on a liquid chromatography column and the eluent would be introduced into a mass spectrometer for detection. This would allow for the separation and identification of any impurities present in the final product.

The following table outlines the application of these chromatographic techniques for the analysis of this compound.

| Technique | Application | Typical Data Obtained |

| GC-MS | Reaction monitoring, Purity assessment (if volatile) | Retention time, Mass spectrum of the compound and any impurities |

| LC-MS | Purity assessment, Reaction monitoring | Retention time, Mass spectrum of the compound and any impurities |

Theoretical and Computational Chemistry Studies of 1 Methylthio but 1 Yn 4 Ol

Conformational Analysis and Energy Landscapes

The flexibility of the butanol chain in 1-(Methylthio)but-1-yn-4-ol allows it to adopt various spatial arrangements, or conformations. Conformational analysis is a computational method used to identify the most stable three-dimensional structures of a molecule and to map the energy landscape that governs the transitions between these conformations. By systematically rotating the rotatable bonds—specifically the C-C and C-O bonds of the butanol moiety—researchers can calculate the potential energy of each resulting conformation.

These calculations typically employ molecular mechanics force fields or, for higher accuracy, quantum mechanical methods. The results of such an analysis would be a potential energy surface, where energy minima correspond to stable conformers. For this compound, key conformations would likely be characterized by the relative orientation of the hydroxyl (-OH) group and the methylthio (-SCH3) group. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the sulfur atom or the π-system of the alkyne could be a significant factor in stabilizing certain conformations.

A representative data table from a hypothetical conformational analysis is presented below. The relative energies indicate the stability of each conformer with respect to the most stable one (Conformer A).

| Conformer | Dihedral Angle (°C-C-C-O) | Relative Energy (kcal/mol) | Key Feature |

| A | 60 | 0.00 | Gauche, potential for intramolecular H-bonding |

| B | 180 | 1.20 | Anti, extended chain |

| C | -60 | 0.05 | Gauche, enantiomeric to A |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. DFT calculations can provide valuable information about the distribution of electrons within this compound, which is crucial for understanding its reactivity. Key properties that can be calculated include the molecular orbital energies, the electrostatic potential, and atomic charges.

The electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen and sulfur atoms are expected to be electron-rich, making them potential sites for electrophilic attack. Conversely, the hydrogen of the hydroxyl group would be electron-poor and thus a potential site for nucleophilic interaction.

DFT calculations can also be used to predict reactivity indices such as the Fukui function, which identifies the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack.

Below is a hypothetical table of calculated electronic properties for this compound using DFT.

| Property | Calculated Value | Interpretation |

| Dipole Moment | 2.5 D | Indicates a polar molecule |

| Mulliken Charge on O | -0.65 e | High negative charge, nucleophilic center |

| Mulliken Charge on S | -0.15 e | Moderate negative charge, potential nucleophilic center |

| Mulliken Charge on H (of OH) | +0.45 e | High positive charge, electrophilic center |

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its behavior in a condensed phase, such as in a solvent or in the presence of other molecules. These simulations can reveal how the molecule interacts with its environment through intermolecular forces like hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

An MD simulation of this compound in water, for example, would show the formation and breaking of hydrogen bonds between the hydroxyl group of the molecule and the surrounding water molecules. The sulfur atom could also participate in weaker hydrogen bonding interactions. The simulation would also illustrate how the hydrophobic parts of the molecule, such as the methyl and butyl groups, interact with the solvent. This information is valuable for understanding the solubility and solvation properties of the compound.

Frontier Molecular Orbital (FMO) Theory in Understanding Reactivity Trends

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict and explain chemical reactivity. wikipedia.orgyoutube.comlibretexts.orgimperial.ac.ukyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

For this compound, the energy and spatial distribution of the HOMO and LUMO can be calculated using quantum chemical methods. The HOMO is likely to have significant contributions from the lone pairs of the oxygen and sulfur atoms, as well as the π-system of the alkyne. The LUMO is likely to be a π* antibonding orbital associated with the alkyne. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap suggests high reactivity.

A hypothetical table of FMO properties for this compound is provided below.

| Orbital | Energy (eV) | Localization |

| HOMO | -9.5 | Primarily on the sulfur and oxygen atoms and the alkyne π-bond |

| LUMO | -0.8 | Primarily on the alkyne π* antibonding orbitals |

| HOMO-LUMO Gap | 8.7 eV | Indicates moderate kinetic stability |

In Silico Prediction of Spectroscopic Signatures

Computational methods can be used to predict the spectroscopic properties of molecules, which can be invaluable for identifying and characterizing them experimentally. For this compound, techniques such as DFT can be used to simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectroscopy: Calculations can predict the vibrational frequencies of the molecule's bonds. Key predicted peaks for this compound would include the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and various C-H and C-S stretches.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms. These predicted shifts can be compared with experimental data to confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule and its corresponding UV-Vis absorption spectrum. For this compound, transitions involving the π-electrons of the alkyne and the non-bonding electrons of the sulfur atom would be of primary interest.

A table of predicted spectroscopic data is shown below.

| Spectroscopy | Predicted Feature | Wavenumber (cm⁻¹)/Chemical Shift (ppm)/Wavelength (nm) |

| IR | O-H stretch | ~3400 |

| IR | C≡C stretch | ~2150 |

| ¹H NMR | H of OH | ~3.5 |

| ¹³C NMR | Alkyne C | ~80, ~90 |

| UV-Vis | π → π* transition | ~220 |

Future Research Directions and Outlook for 1 Methylthio but 1 Yn 4 Ol

Exploration of Novel Catalytic Systems for Enhanced Reactivity

The reactivity of the methylthioalkyne and alcohol functionalities in 1-(Methylthio)but-1-yn-4-ol could be significantly influenced by various catalytic systems. Future research should focus on the development and screening of novel catalysts to modulate and enhance its reactivity in a controlled manner.

Potential Research Areas:

Transition Metal Catalysis: Investigation into the use of transition metals such as palladium, copper, gold, and rhodium could uncover new catalytic transformations. For instance, palladium-catalyzed cross-coupling reactions could be explored to functionalize the alkyne terminus, while gold or copper catalysts might facilitate cyclization or addition reactions.

Lewis Acid Catalysis: The activation of the alcohol or alkyne group by Lewis acids could open up pathways for nucleophilic additions or rearrangements. The development of chiral Lewis acids would be particularly valuable for asymmetric transformations.

Organocatalysis: The use of small organic molecules as catalysts could offer a metal-free alternative for various reactions, such as the asymmetric functionalization of the alcohol moiety or additions to the alkyne.

A systematic study of different catalytic systems would not only expand the synthetic utility of this compound but also provide fundamental insights into the reactivity of bifunctional thioalkynes.

Development of Asymmetric Synthetic Routes

The presence of a prochiral center at the carbon bearing the hydroxyl group makes the development of asymmetric synthetic routes to enantiomerically enriched this compound and its derivatives a critical area for future research.

Prospective Approaches:

Asymmetric Reduction: The asymmetric reduction of the corresponding ketone precursor, 1-(methylthio)but-1-yn-4-one, using chiral reducing agents or catalysts could provide access to the chiral alcohol.

Kinetic Resolution: The enzymatic or chemical kinetic resolution of racemic this compound could be an effective strategy for separating the enantiomers.

Chiral Pool Synthesis: Starting from readily available chiral building blocks, a multi-step synthesis could be devised to produce enantiopure this compound.

The availability of enantiomerically pure forms of this compound would be crucial for its potential applications in medicinal chemistry and materials science, where stereochemistry often plays a defining role in biological activity and material properties.

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry offers numerous advantages over traditional batch processes, including improved safety, scalability, and process control. The integration of the synthesis and subsequent transformations of this compound into continuous flow systems represents a promising avenue for future research.

Key Research Objectives:

Development of a Continuous Synthesis Protocol: Designing a robust and efficient flow process for the synthesis of this compound would be the first step. This would involve optimizing reaction conditions such as temperature, pressure, and residence time.

In-line Purification and Analysis: The integration of in-line purification techniques and real-time analytical monitoring would be essential for achieving high-purity continuous production.

Telescoped Reactions: A flow setup could enable the direct coupling of the synthesis of this compound with subsequent reactions, creating a streamlined process for the production of more complex molecules.

The successful implementation of flow chemistry would not only make the production of this compound more efficient and sustainable but also facilitate its use in industrial applications.

Discovery of Unexpected Reactivity and Rearrangement Pathways

The unique combination of a thioalkyne and a primary alcohol in one molecule may lead to unexpected reactivity and novel rearrangement pathways under specific reaction conditions. A thorough investigation into its chemical behavior is warranted.

Areas for Exploration:

Intramolecular Cyclizations: Depending on the reaction conditions and catalysts used, intramolecular cyclization could occur between the alcohol and the alkyne, potentially leading to the formation of novel heterocyclic compounds.

Sigmatropic Rearrangements: The presence of the sulfur atom could facilitate sigmatropic rearrangements, leading to the formation of structurally diverse products.

Reactivity with Radical Initiators: Exploring the behavior of this compound in the presence of radical initiators could uncover new reaction pathways and synthetic applications.

A detailed mechanistic study of any discovered rearrangements would be crucial for understanding the underlying principles and for harnessing this reactivity for synthetic purposes.

Potential for Functional Material Design and Bio-inspired Synthesis

The functional groups present in this compound make it an interesting candidate for the design of new functional materials and for its use in bio-inspired synthetic strategies.

Future Possibilities:

Polymer Chemistry: The alkyne and alcohol functionalities could be utilized for the synthesis of novel polymers with unique properties. For instance, it could be incorporated as a monomer in polymerization reactions or used to functionalize existing polymers.

Self-Assembling Systems: The ability of the alcohol group to form hydrogen bonds and the potential for the sulfur atom to coordinate with metal ions could be exploited in the design of self-assembling monolayers or metal-organic frameworks.

Bio-inspired Synthesis: The structure of this compound may serve as a synthon in the bio-inspired total synthesis of natural products that contain similar structural motifs. Its bifunctionality allows for sequential and controlled modifications, mimicking biosynthetic pathways.

The exploration of these potential applications could lead to the development of new materials with tailored properties and innovative approaches to the synthesis of complex natural products.

Q & A

Q. What synthetic strategies are recommended for preparing 1-(Methylthio)but-1-yn-4-ol with high yield and purity?

A two-step approach is commonly employed:

- Step 1 : Propargylation of a methylthio-containing precursor (e.g., via nucleophilic substitution or coupling reactions).

- Step 2 : Hydroxyl group introduction through controlled oxidation or reduction, depending on the intermediate. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via NMR (¹H, ¹³C) and GC-MS to confirm identity and purity .

Q. Which analytical techniques are most reliable for characterizing the structural and functional groups of this compound?

- ¹H/¹³C NMR : Assign peaks for the methylthio (-SMe), alkyne (C≡C), and hydroxyl (-OH) groups. The alkyne proton typically appears at δ ~2.5–3.5 ppm, while the hydroxyl proton may show broad signals or exchange with D2O .

- IR Spectroscopy : Confirm the presence of O-H (3200–3600 cm⁻¹), C≡C (~2100 cm⁻¹), and C-S (~600–700 cm⁻¹) stretches.

- Mass Spectrometry : GC-MS or HRMS to verify molecular ion peaks and fragmentation patterns .

Q. How can researchers ensure reproducibility in experimental protocols for this compound?

- Document reaction conditions (temperature, solvent, catalyst) in detail.

- Provide raw spectral data (NMR, IR) and chromatograms in supplementary materials.

- Cross-reference with established protocols for structurally similar compounds, such as 4-Methyldodec-1-yn-4-ol, which undergoes analogous alkyne functionalization .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the alkyne and hydroxyl groups in this compound under varying conditions?

- Alkyne Reactivity : The terminal alkyne can participate in Sonogashira coupling or act as a nucleophile in click chemistry. Steric hindrance from the methylthio group may influence reaction rates .

- Hydroxyl Group Stability : Under acidic conditions, dehydration may occur to form a conjugated enyne. Controlled oxidation (e.g., with PCC) can yield a ketone derivative .

- Contradiction Resolution : Conflicting reports on reactivity can be addressed by conducting kinetic studies under controlled pH and temperature .

Q. How can computational modeling elucidate the compound’s interactions with biological targets?

- Molecular Docking : Simulate binding affinities with enzymes (e.g., cytochrome P450 isoforms) using software like AutoDock. The methylthio group may enhance hydrophobic interactions, while the hydroxyl group participates in hydrogen bonding .

- MD Simulations : Study conformational stability in aqueous vs. lipid environments to predict bioavailability .

Q. What strategies mitigate challenges in analyzing contradictory spectral data for this compound?

- Dynamic NMR : Resolve overlapping signals caused by rotameric equilibria (e.g., -SMe group rotation).

- Isotopic Labeling : Use deuterated solvents or ¹³C-enriched precursors to simplify spectral interpretation .

- Comparative Analysis : Cross-validate with structurally analogous compounds like 1-(4-(Methylthio)phenyl)propan-2-one, which shares similar electronic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.